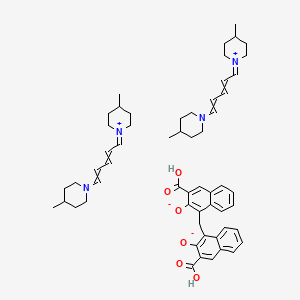
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride is a complex organic compound known for its applications in various fields, including medicine and chemistry. This compound is a derivative of benzoic acid and is characterized by the presence of multiple ethoxy groups and a diethylamino group, making it a versatile molecule with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride typically involves a multi-step process. One common method starts with the esterification of p-nitrobenzoic acid to form its ethyl ester, followed by the reduction of the nitro group to an amino group. The resulting p-amino benzoic acid ethyl ester is then subjected to a series of etherification reactions to introduce the ethoxy groups. Finally, the diethylamino group is introduced through a substitution reaction, and the compound is converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound often utilizes continuous-flow synthesis techniques to optimize reaction times and yields. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
科学的研究の応用
Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: It is used in the formulation of local anesthetics and other pharmaceutical preparations.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The diethylamino group plays a crucial role in blocking nerve impulses by reducing the permeability of neuronal membranes to sodium ions. This action results in the compound’s anesthetic effects, making it useful in medical applications .
類似化合物との比較
Similar Compounds
Procaine: Another local anesthetic with a similar structure but fewer ethoxy groups.
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a topical anesthetic.
Lidocaine: A widely used local anesthetic with a different structural framework but similar pharmacological effects.
Uniqueness
The uniqueness of benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride lies in its multiple ethoxy groups, which enhance its solubility and bioavailability compared to other similar compounds. This structural feature makes it a valuable compound in various applications, particularly in the pharmaceutical industry .
特性
CAS番号 |
73698-75-6 |
|---|---|
分子式 |
C21H37ClN2O6 |
分子量 |
449.0 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-(4-aminobenzoyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H36N2O6.ClH/c1-3-23(4-2)9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21(24)19-5-7-20(22)8-6-19;/h5-8H,3-4,9-18,22H2,1-2H3;1H |
InChIキー |
UPRPCUSNRFCFEA-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOCCOCCOCCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
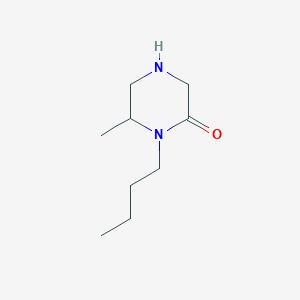
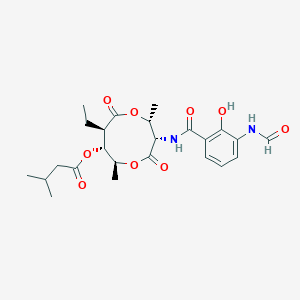
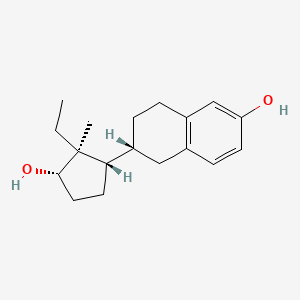
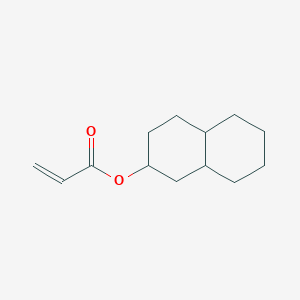
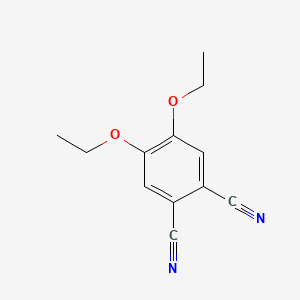

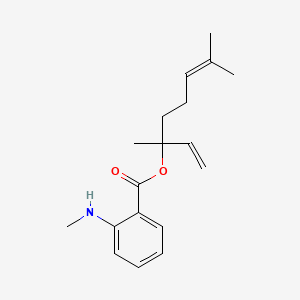
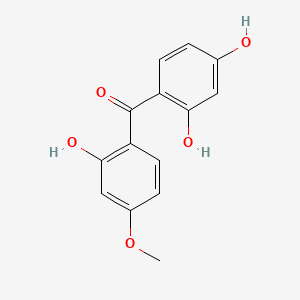
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)

![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
